Neomycin Sulfate; Nystatin; Thiostrepton; Triamcinolone Acetonide

Description

Properties

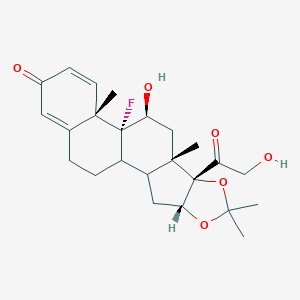

IUPAC Name |

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDXUCZADRHECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-25-5 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Historical Trajectories in Glucocorticoid Research

The story of triamcinolone (B434) acetonide begins with the broader history of glucocorticoid research. The initial breakthrough came in the 1930s with the first clinical evidence that extracts from animal adrenal cortices could counteract human adrenal failure. nih.gov By the 1940s, researchers had identified that these extracts contained multiple steroid hormones, which could be broadly categorized into those affecting mineral balance and those influencing glucose metabolism and inflammation. nih.gov

A pivotal moment arrived in 1948 when cortisone (B1669442), one of these adrenal steroids, was first used to treat a patient with rheumatoid arthritis, yielding remarkable results. bmj.com This success spurred intense research into the therapeutic potential of these compounds, which became known as glucocorticoids. The subsequent years saw the development of methods for the semi-synthetic production of cortisone, making it more widely available for clinical use and further research. nih.gov Between 1954 and 1958, a wave of six new synthetic steroids was introduced for systemic anti-inflammatory therapy, marking a significant expansion of the therapeutic arsenal. karger.com

Foundational Research on Synthetic Corticosteroids

Established Synthetic Pathways of Triamcinolone Acetonide

Multi-step Synthesis from Precursor Compounds

A common route for the synthesis of triamcinolone acetonide involves several key stages, including the formation of a crucial intermediate, followed by a series of oxidation, hydrolysis, halogenation, and epoxidation reactions. google.comgoogle.com

A key intermediate in the synthesis of triamcinolone acetonide and other halogenated corticosteroids is 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, also known as tetraene acetate (B1210297). researchgate.netcphi-online.comveeprho.com This intermediate is valuable due to its role in the production of various steroid drugs. cphi-online.comgoogle.com One method for its preparation starts from 9α-hydroxyandrostenedione, a product derived from the bio-oxidative degradation of phytosterols. researchgate.net An efficient synthesis of this intermediate has been developed with a yield of over 46%. researchgate.net

Oxidation is a critical step in the synthesis of triamcinolone acetonide. One method involves the oxidation of tetraene acetate using potassium permanganate (B83412) (KMnO₄) as the oxidant in the presence of a formic acid catalyst. google.com This reaction introduces hydroxyl groups at key positions on the steroid backbone. Following oxidation, a hydrolysis step is often necessary. For instance, an oxide intermediate can be hydrolyzed in a methanol-dichloromethane mixture. This deacetylation step is crucial for activating reactive sites for subsequent reactions like epoxidation. Another approach involves the oxidation of the 21-hydroxyl group of triamcinolone acetonide to a 21-dehydro compound using methanolic cupric acetate, which can then be further oxidized to an acid. nih.gov

| Reaction Step | Reagents/Conditions | Yield | Purity | Reference |

| Oxidation of Tetraene Acetate | Acetone, Formic Acid, Potassium Permanganate (KMnO₄) at 0–5°C | 98.5% (optimized) | - | |

| Hydrolysis of Oxide Intermediate | Methanol-Dichloromethane, Sodium Hydroxide, Acetic Acid | 80% | - | |

| Fluorination | Hydrogen Fluoride (B91410) (HF) in Dimethylformamide (DMF) | Near-quantitative | >99% (HPLC) |

Halogenation, specifically fluorination, and epoxidation are key transformations in the synthesis of triamcinolone acetonide. A common method involves reacting the hydrolyzed intermediate with perchloric acid in acetone to form a ketal intermediate. Subsequently, N-Bromosuccinimide (NBS) is used to introduce a bromine atom at the 9α position. newdrugapprovals.org This bromohydrin is then treated with a base, such as potassium acetate, to form an epoxide ring. newdrugapprovals.org The epoxide ring is then opened using hydrogen fluoride (HF) to introduce the 9α-fluoro group, a defining feature of triamcinolone. newdrugapprovals.org The final product is then isolated.

Another synthetic route describes treating a diacetate with N-bromoacetamide in chloric acid to form a bromohydrin, which is then converted to an epoxide with potassium acetate. newdrugapprovals.org This epoxide is subsequently opened with hydrofluoric acid to yield the 9-fluoro-11-hydroxy derivative. newdrugapprovals.org

Condensation reactions are crucial for forming the acetonide group in triamcinolone acetonide. This reaction typically involves the 16α and 17α hydroxyl groups of a steroid precursor reacting with acetone in the presence of an acid catalyst, such as perchloric acid. google.com This reaction results in the formation of the 16α,17α-isopropylidenedioxy (acetonide) ring structure. google.com The reaction temperature for this condensation can range from 0 to 60 °C. google.com In one example, the condensation of a compound in acetone with perchloric acid as a catalyst, followed by neutralization and crystallization, yielded the desired product with a high purity of 97%. google.com

Innovations in Synthetic Processes

Recent advancements in the synthesis of triamcinolone acetonide have focused on improving efficiency, reducing environmental impact, and developing novel drug delivery systems. One area of innovation is the development of more economical and safer production methods by simplifying multi-step protection and deprotection operations and shortening the synthetic route. google.com

The use of more readily available and cheaper starting materials, such as prednisone acetate, is being explored to reduce production costs. google.compatsnap.com Greener manufacturing processes, which aim to reduce waste and energy consumption, are also becoming increasingly important in the pharmaceutical industry. marketresearchintellect.com

Furthermore, there is a focus on developing new drug formulations and delivery systems to enhance the therapeutic efficacy and patient compliance of triamcinolone acetonide. marketresearchintellect.com This includes the development of extended-release formulations, inhalation devices, and nano-drug delivery systems like nanocrystals and liposomes. marketresearchintellect.comnih.govmdpi.com These advanced delivery systems aim to provide better targeting of the drug to the site of inflammation. mdpi.com

Development of High-Yield and Stable Synthetic Routes

The synthesis of triamcinolone acetonide can be achieved through various routes, often starting from precursors like tetraene acetate or prednisone acetate. One notable approach involves a multi-step process that begins with the oxidation of a tetraene acetate raw material. This initial step, utilizing formic acid and potassium permanganate, yields an oxide intermediate. Subsequent reactions, including ring-reduction with perchloric acid and N-bromosuccinimide, followed by fluorination using hydrogen fluoride and dimethylformamide, lead to the formation of a crude triamcinolone acetonide acetate product. This crude product is then purified to yield the final compound with a purity that can exceed 99% as determined by high-performance liquid chromatography (HPLC). patsnap.com

Another innovative and economical method is a one-pot process that simplifies the synthesis. This process involves the reaction of 9β,11β-epoxy-16α,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione-21-acetate with aqueous hydrogen fluoride in the presence of acetone. quickcompany.in This single-step approach concurrently achieves the formation of the acetonide ring at the 16α and 17α positions and the opening of the epoxide ring to form the 9α-fluoro-11β-hydroxy compound. quickcompany.in This method is advantageous due to its simplicity and potential for easy scale-up, providing substantial yield and purity. quickcompany.in

The table below summarizes the key aspects of these different synthetic routes.

| Starting Material | Key Reagents and Reactions | Reported Purity | Key Advantages |

| Tetraene Acetate | Oxidation (formic acid, KMnO₄), Ring-reduction (perchloric acid, NBS), Fluorination (HF, DMF) | >99% (HPLC) patsnap.com | High purity of the final product. patsnap.com |

| 9β,11β-epoxy-16α,17α,21-triol-pregna-1,4-diene-3,20-dione-21-acetate | Aqueous hydrogen fluoride, Acetone | High | Simplified one-pot process, economical, and easy to scale up. quickcompany.in |

| Prednisone Acetate | Selective reduction of 11-carbonyl group | High | Uses a cheaper starting material, shortens the synthesis route, and improves yield and quality. patsnap.com |

Optimization of Reaction Conditions for Purity and Yield

The optimization of reaction conditions is critical for maximizing the purity and yield of triamcinolone acetonide. Key parameters that are frequently controlled include temperature, solvent systems, and the concentration of reagents.

In the synthesis starting from tetraene acetate, temperature control is crucial during the initial oxidation step. The reaction is typically maintained at 0–5°C to prevent unwanted side reactions and ensure the selective formation of the desired oxide intermediate. The choice of acetone as a solvent in this step is also significant as it aids in dissolving the hydrophobic intermediates. Following the oxidation, a quenching step with a 10% sodium carbonate solution is employed to neutralize the excess oxidant, and the intermediate is isolated with a high yield of 98.5% under optimized conditions.

For the one-pot synthesis, the reaction temperature is preferably maintained at 20-30°C, and the mixture is stirred for an extended period of 36-48 hours to ensure the completion of the reaction. quickcompany.in After the reaction, the mixture is quenched in an alkaline medium, such as sodium carbonate, to a pH of 8-9. This is followed by stirring for 30 minutes to precipitate the triamcinolone acetonide, which is then filtered and dried. quickcompany.in

In a process involving fluorination with hydrogen fluoride, the reaction temperature is carefully controlled, ranging from -40 to 60°C, with a preferred range of -10 to 20°C. google.com The use of dimethylformamide (DMF) as a solvent is also a key aspect of this step. google.com After the fluorination, the product is precipitated by diluting the reaction mixture with water, filtered, and dried, achieving a near-quantitative yield and a final purity of over 99% by HPLC.

The table below details the optimized reaction conditions for different steps in the synthesis of triamcinolone acetonide.

| Synthetic Step | Key Parameters | Optimized Conditions | Reported Outcome |

| Oxidation of Tetraene Acetate | Temperature, Solvent | 0–5°C, Acetone | 98.5% yield of oxide intermediate. |

| One-Pot Synthesis | Temperature, Reaction Time, pH | 20-30°C, 36-48 hours, pH 8-9 for quenching quickcompany.in | Substantial yield and purity. quickcompany.in |

| Fluorination | Temperature, Solvent | -10 to 20°C, Dimethylformamide (DMF) google.com | >99% HPLC purity, near-quantitative yield. |

Radiochemical Synthesis and Characterization

The development of radiolabeled triamcinolone acetonide, specifically with technetium-99m (⁹⁹ᵐTc), has been pursued for its potential applications in nuclear medicine as an inflammation imaging agent.

Synthesis of Technetium-99m Triamcinolone Acetonide Complexes

The synthesis of the ⁹⁹ᵐTc-triamcinolone acetonide (⁹⁹ᵐTc-TA) complex is achieved through a direct labeling method. In this process, triamcinolone acetonide acts as the ligand that is complexed with technetium-99m. The technetium-99m is obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator. The labeling process involves the reduction of pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) in the presence of a reducing agent, which allows the technetium-99m to form a stable complex with the triamcinolone acetonide molecule. researchgate.net The resulting ⁹⁹ᵐTc-TA complex has been characterized using chromatographic methods to determine its radiochemical purity and stability. researchgate.netresearchgate.net

Parameters Affecting Radiochemical Yield and Stability

Several parameters have been identified to significantly influence the radiochemical yield and stability of the ⁹⁹ᵐTc-TA complex. These include the concentration of the ligand (triamcinolone acetonide), the concentration of the reducing agent, the pH of the reaction mixture, the reaction temperature, and the incubation time. researchgate.netresearchgate.net

Research has shown that the radiochemical yield of the ⁹⁹ᵐTc-TA complex is dependent on the concentration of triamcinolone acetonide. Similarly, the amount of reducing agent is crucial, as insufficient amounts can lead to weak complexation and a lower radiochemical yield. researchgate.net The pH of the reaction medium also plays a critical role in the labeling efficiency. researchgate.net

Stability studies have demonstrated that the ⁹⁹ᵐTc-TA complex is reasonably stable in both saline solution and serum. A study reported a maximum radiochemical yield of 96.32% after a 30-minute reaction time. This high yield was largely maintained, decreasing only slightly to 96.25% after a 4-hour incubation period, indicating good stability of the complex. researchgate.net

The following table summarizes the key parameters that affect the synthesis of the ⁹⁹ᵐTc-TA complex.

| Parameter | Influence on Synthesis |

| Ligand Concentration | Affects the radiochemical yield of the complex. researchgate.netresearchgate.net |

| Reducing Agent Concentration | Insufficient amounts lead to weak complexation and lower yield. researchgate.net |

| pH | Critical for the labeling efficiency of the complex. researchgate.net |

| Temperature | A key parameter in the stability of the complex. researchgate.netresearchgate.net |

| Reaction Time | A maximum yield of 96.32% was achieved after 30 minutes. researchgate.net |

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding and Transcriptional Modulation

The primary mechanism of action for triamcinolone (B434) acetonide involves its interaction with glucocorticoid receptors (GR) and the subsequent modulation of gene transcription. cancer.govnih.gov This process begins with the binding of the corticosteroid to cytosolic receptors and culminates in the alteration of specific gene expression in the nucleus. cancer.gov

Cytosolic Receptor Binding and Nuclear Translocation

As a corticosteroid, triamcinolone acetonide initiates its action by diffusing across the cell membrane and binding to specific glucocorticoid receptors located in the cytoplasm. cancer.govpatsnap.com In its unliganded state, the glucocorticoid receptor is part of a larger complex with heat shock proteins. oup.com Upon binding with triamcinolone acetonide, the receptor undergoes a conformational change, causing it to dissociate from this complex. nih.govoncoscience.us

This newly formed ligand-receptor complex then translocates from the cytoplasm into the cell nucleus. patsnap.comontosight.ai This translocation is a critical step that allows the complex to interact directly with the cell's genetic material. oup.com Studies have shown that the concentration of triamcinolone acetonide influences the amount of receptor that moves into the nucleus. nih.gov The distribution of the receptor within the nucleus can be nonrandom and punctate, indicating that it may be targeted to specific nuclear subdomains. oup.com

Glucocorticoid Receptor Response Element Interaction

Once inside the nucleus, the triamcinolone acetonide-receptor complex acts as a transcription factor. arvojournals.org It binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. cancer.govpatsnap.com The binding of the glucocorticoid receptor to these GREs can either activate or repress gene transcription. nih.gov The stability of the complex formed between the activated receptor and DNA fragments is significantly higher when GRE consensus sequences are present. osti.gov

Gene Expression Alteration

The binding of the triamcinolone acetonide-receptor complex to GREs leads to a modification in the transcription of various genes. cancer.govnih.gov This results in the increased synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory protein production. cancer.gov For instance, research has shown that triamcinolone acetonide can alter the expression of genes involved in inflammation, such as interleukins, and factors related to cartilage degradation, like matrix metalloproteinases. arvojournals.orgthaiscience.info Specifically, it has been observed to increase the expression of genes like P21, GDF15, and cFos in human chondrocytes. nih.goveuropeanreview.org Furthermore, studies have demonstrated its ability to inhibit the gene expression of pro-inflammatory cytokines like IL-1β and IL-6. arvojournals.org

Anti-Inflammatory and Immunosuppressive Pathways

Triamcinolone acetonide's therapeutic efficacy stems from its ability to modulate various anti-inflammatory and immunosuppressive pathways. marleydrug.com This is primarily achieved through the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. patsnap.com

Induction of Anti-Inflammatory Protein Synthesis

A key aspect of triamcinolone acetonide's mechanism is its ability to stimulate the production of proteins that counteract inflammation. cancer.govpatsnap.com This induction occurs following the alteration of gene expression mediated by the glucocorticoid receptor complex. cancer.gov For example, it has been shown to increase the expression of anti-inflammatory cytokine IL-10. bmbreports.org In some contexts, triamcinolone acetonide can induce a specific type of anti-inflammatory macrophage. nih.govresearchgate.net

Lipocortin-1 Upregulation and Phospholipase A2 Inhibition

One of the crucial anti-inflammatory proteins upregulated by triamcinolone acetonide is lipocortin-1, also known as annexin-1. patsnap.compatsnap.com Lipocortin-1 plays a pivotal role in the anti-inflammatory cascade by inhibiting the enzyme phospholipase A2. patsnap.comnih.gov Phospholipase A2 is essential for the liberation of arachidonic acid from the cell membrane. patsnap.comnih.gov Arachidonic acid serves as a precursor for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.com By upregulating lipocortin-1, triamcinolone acetonide effectively blocks the action of phospholipase A2, thereby preventing the production of these inflammatory molecules. patsnap.compatsnap.com

of Triamcinolone Acetonide

Triamcinolone acetonide, a potent synthetic glucocorticoid, exerts its therapeutic effects through a complex interplay of molecular and cellular pathways. patsnap.comkaya.in Its primary mechanism involves binding to specific cytosolic glucocorticoid receptors, which are present in almost all cell types. patsnap.comnih.gov This binding event initiates a conformational change in the receptor, leading to its translocation into the cell nucleus. patsnap.com Within the nucleus, the triamcinolone acetonide-receptor complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of a wide array of genes involved in inflammation and immune responses. patsnap.com

Inhibition of Pro-Inflammatory Mediator Synthesis

A key aspect of triamcinolone acetonide's anti-inflammatory action is its ability to suppress the production of various pro-inflammatory mediators. nih.govdrugbank.com

Triamcinolone acetonide effectively downregulates the production of pro-inflammatory cytokines by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway. patsnap.comnih.govnih.gov NF-κB is a critical transcription factor that governs the expression of genes involved in immune and inflammatory responses. patsnap.com By inhibiting NF-κB activity, triamcinolone acetonide leads to a marked reduction in the synthesis and release of key cytokines such as:

Interleukin-1 (IL-1) patsnap.comkaya.in

Interleukin-6 (IL-6) patsnap.comkaya.innih.gov

Tumor Necrosis Factor-alpha (TNF-α) patsnap.comnih.gov

This cytokine suppression is a cornerstone of its anti-inflammatory and immunomodulatory effects. patsnap.comkaya.in Research has demonstrated that triamcinolone acetonide can significantly inhibit the expression of these pro-inflammatory genes in various cell types, including glial cells and monocytes. nih.govnih.gov For instance, one study found that triamcinolone acetonide at a concentration of 10⁻⁸ M significantly inhibited the production of TNF-α and IL-1β in cultured human monocytes by 75% and 65%, respectively. nih.gov

| Cytokine | Effect of Triamcinolone Acetonide | Associated Pathway | Reference |

|---|---|---|---|

| Interleukin-1 (IL-1) | Suppression | NF-κB | patsnap.comkaya.in |

| Interleukin-6 (IL-6) | Suppression | NF-κB | patsnap.comkaya.innih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | NF-κB | patsnap.comnih.gov |

Triamcinolone acetonide also curtails the synthesis of prostaglandins and leukotrienes, which are potent lipid mediators of inflammation. patsnap.comburelpharma.comnafdac.gov.ng This is achieved primarily through the induction of lipocortin-1 (also known as annexin-1). patsnap.compatsnap.com Lipocortin-1 inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. patsnap.comburelpharma.comcancer.gov Arachidonic acid serves as the precursor for the biosynthesis of both prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway). nih.gov By blocking the initial step in this cascade, triamcinolone acetonide effectively diminishes the production of these inflammatory molecules. nih.govpatsnap.com Studies have shown that triamcinolone acetonide can inhibit the production of leukotriene B4 in human monocytes. nih.gov

Cellular Response Modulation

Beyond its effects on inflammatory mediators, triamcinolone acetonide also modulates the behavior and function of various cell types involved in the inflammatory and fibrotic processes.

Triamcinolone acetonide significantly impedes the migration of immune cells, such as neutrophils, eosinophils, and lymphocytes, to sites of inflammation. patsnap.comkaya.in It also reduces the activity and volume of the lymphatic system. mims.com This is accomplished, in part, by decreasing capillary permeability and stabilizing lysosomal membranes, which prevents the release of enzymes that can exacerbate tissue damage. patsnap.com Furthermore, triamcinolone acetonide can inhibit the proliferation and function of T-lymphocytes and impact B-lymphocyte antibody production. kaya.in It also interferes with the function of macrophages, reducing their ability to present antigens and produce inflammatory mediators. kaya.inuzh.ch

Triamcinolone acetonide has been shown to exert significant effects on fibroblasts, the primary cells responsible for producing the extracellular matrix. karger.comresearchgate.netarvojournals.org

Research indicates that triamcinolone acetonide can downregulate the expression of key fibrotic markers, including transforming growth factor-beta 1 (TGF-β1), various types of collagens, and integrins. nih.govd-nb.infomdpi.com TGF-β1 is a potent profibrotic cytokine that stimulates collagen synthesis and fibroblast proliferation. mdpi.comnih.gov Studies have demonstrated that triamcinolone acetonide can decrease TGF-β1 production by human dermal fibroblasts. nih.gov

In studies on human hypertrophic scar fibroblasts, triamcinolone acetonide was found to reduce the protein and mRNA expression levels of collagen I (COL1) and collagen III (COL3) in a dose-dependent manner. cellmolbiol.org Furthermore, in the context of idiopathic carpal tunnel syndrome, treatment with triamcinolone acetonide led to the downregulation of fibrotic genes and extracellular matrix regulators, including TGF-β, collagens, and integrins. nih.govd-nb.infonih.govresearchgate.net This suggests that triamcinolone acetonide may mitigate fibrosis by modulating the expression of these critical molecules. nih.govd-nb.info

| Fibrotic Marker | Effect of Triamcinolone Acetonide | Cell Type/Condition | Reference |

|---|---|---|---|

| Transforming Growth Factor-beta 1 (TGF-β1) | Decreased production/Downregulation | Human dermal fibroblasts, Idiopathic carpal tunnel syndrome | nih.govd-nb.infonih.gov |

| Collagens (e.g., COL1, COL3) | Reduced protein and mRNA expression/Downregulation | Human hypertrophic scar fibroblasts, Idiopathic carpal tunnel syndrome | nih.govd-nb.infocellmolbiol.org |

| Integrins | Downregulation | Idiopathic carpal tunnel syndrome | nih.govd-nb.info |

Cellular Response Modulation

Effects on Fibroblast Proliferation and Adhesion

Suppression of Collagen Synthesis

Triamcinolone acetonide exerts a notable inhibitory effect on collagen synthesis, a key factor in tissue remodeling and scar formation. In studies involving human tenocytes, triamcinolone acetonide has been shown to suppress cellular activity and the production of collagen. nih.gov Treatment with 1 micromol/L of triamcinolone acetonide led to a significant reduction in collagen synthesis, as measured by H-proline incorporation, from 40 +/- 2 cpm/1000 cells to 27 +/- 4 cpm/1000 cells. nih.gov This suppression of collagen production may contribute to altered tendon structure. nih.gov

Further research on human hypertrophic scar fibroblasts has demonstrated that triamcinolone acetonide dose-dependently reduces the expression of collagen type 1 (COL1) and collagen type 3 (COL3) at both the protein and mRNA levels. cellmolbiol.org This effect is crucial in the context of pathological scarring, where the balance between collagen synthesis and degradation is disrupted, leading to excessive scar tissue. cellmolbiol.org By inhibiting the expression of these key collagen types, triamcinolone acetonide helps to mitigate the formation of hypertrophic scars. cellmolbiol.orgcellmolbiol.org This is also supported by findings that it can inhibit fibroblast proliferation, a critical process in wound healing that can lead to fibrosis if dysregulated. unair.ac.id

Anti-Angiogenic Properties in Endothelial Cells

Triamcinolone acetonide exhibits significant anti-angiogenic properties by directly and indirectly targeting endothelial cells. It has been shown to inhibit angiogenesis induced by both Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF). arvojournals.org While the compound does not appear to block the IL-6 or VEGF receptors directly in cultured human endothelial cells, it does inhibit the formation of new blood vessels. arvojournals.org Specifically, triamcinolone acetonide has been found to directly block the action of VEGF, suggesting it interferes with the angiogenesis cascade at multiple points. arvojournals.orgarvojournals.org

The anti-angiogenic activity of triamcinolone acetonide is multifaceted. It includes an antiproliferative effect on endothelial cells and a reduction in the permeability of human choroidal endothelial cells. nih.gov In vitro studies have confirmed that triamcinolone acetonide can significantly reduce the proliferation of bovine retinal endothelial cells (BRECs). nih.gov Furthermore, it has been demonstrated to inhibit tubule formation in human endothelial cell co-cultures, a key step in angiogenesis. researchgate.net The compound also downregulates the expression of various pro-angiogenic factors, including tumor necrosis factor-alpha (TNF-α), VEGF, and interleukin 1. nih.gov This broad anti-inflammatory and anti-angiogenic profile makes it effective in managing conditions associated with ocular neovascularization. nih.govresearchgate.net

Influence on Melanogenesis and Tyrosinase Activity in Cellular Models

The influence of triamcinolone acetonide on melanogenesis and the activity of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, presents a complex picture. nih.govphysiology.org In a human melanoma cell line (NEL), treatment with triamcinolone acetonide was found to increase melanogenesis. nih.gov Specifically, a 24-hour treatment with 1 x 10(-7) M triamcinolone acetonide resulted in a 43% increase in tyrosinase activity and a 23% increase in the incorporation of the melanin precursor, L-3,4-dihydroxyphenylalanine. nih.gov This suggests that glucocorticoids can play a role in regulating melanogenesis by enhancing the activity of tyrosinase. nih.gov The increase in tyrosinase activity was observed to coincide with the late S phase of the cell cycle, and this effect was preventable by pre-incubation with actinomycin (B1170597) D, indicating a dependence on gene transcription. nih.gov

Conversely, other studies have pointed towards a depigmenting action of triamcinolone acetonide. researchgate.net This suggests that the effect of corticosteroids on melanogenesis may be dependent on the concentration and specific chemical formulation. researchgate.net While the precise mechanisms at the cellular level are not fully elucidated, it is clear that triamcinolone acetonide can modulate the melanogenic pathway. nih.govresearchgate.net

Modulation of Mesenchymal Stem Cell Fate and Function

Triamcinolone acetonide has a significant impact on the fate and function of mesenchymal stem cells (MSCs), which are crucial for tissue regeneration and wound healing. nih.govresearchgate.net

Impact on Apoptosis and Differentiation (Adipogenesis, Chondrogenesis)

Studies on human bone marrow-derived MSCs have revealed that treatment with triamcinolone acetonide induces apoptosis (programmed cell death) and influences their differentiation potential. nih.govresearchgate.net Specifically, triamcinolone acetonide has been shown to promote adipogenesis (the formation of fat cells) while simultaneously impairing chondrogenesis (the formation of cartilage). nih.govresearchgate.netki.se This shift in differentiation pathways can have significant implications for joint health and tissue repair processes. nih.govresearchgate.net Research has also indicated that triamcinolone acetonide can impair tenocytic differentiation, which is important for tendon regeneration. researchgate.netki.se The pro-adipogenic effect is confirmed at both the molecular and functional levels, with an upregulation of genes associated with adipogenesis. researchgate.netki.se

Transcriptomic Profile Alterations

RNA sequencing of MSCs treated with triamcinolone acetonide has revealed significant alterations in their transcriptomic profile. nih.govresearchgate.net Gene set enrichment analysis showed a downregulation of gene sets related to the G2M checkpoint, DNA replication, and the cell cycle. nih.gov This aligns with findings of impaired MSC proliferation and induced apoptosis. nih.gov Key cell cycle regulators, such as cyclin-dependent kinase (CDK) 1 and 2, were found to be reduced in MSCs exposed to the compound. nih.gov Furthermore, the transcriptomic analysis indicated that triamcinolone acetonide modulates the inflammatory response of MSCs, which could impact the immunological environment during the healing process. nih.govresearchgate.net These findings suggest that even short-term exposure to triamcinolone acetonide can have a detrimental effect on the regulation and proliferation of MSCs. nih.gov

Effects on Inflammatory Cytokine Production in Specific Cell Types

Triamcinolone acetonide exerts potent anti-inflammatory effects by modulating the production of various inflammatory cytokines in different cell types. It is known to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interferon-γ (IFN-γ). karger.com This suppression of pro-inflammatory mediators is a key aspect of its therapeutic action. patsnap.com

In human lung fibroblasts, triamcinolone acetonide has been demonstrated to significantly reduce the production of IL-6 and IL-8. karger.com Similarly, in cells derived from lateral elbow epicondylitis, it caused a significant decrease in the production of IL-6 and IL-8. researchgate.net Conversely, at higher concentrations, it was found to increase the production of the anti-inflammatory cytokine IL-10. researchgate.net In studies on macrophages, triamcinolone acetonide was shown to strongly increase the expression of IL-10, further highlighting its role in promoting an anti-inflammatory cellular phenotype. nih.gov The compound also reduces the production of pro-inflammatory cytokines like IL-1 and IL-6 by inhibiting nuclear factor-kappa B (NF-κB). patsnap.com

Table of Research Findings on Triamcinolone Acetonide's Cellular Effects

Table of Compounds Mentioned

Impact on Articular Cartilage Cellular Viability and Mechanics in Explant Models

The effect of triamcinolone acetonide on articular cartilage has been a subject of extensive research, with explant models providing a crucial platform for understanding its cellular and mechanical consequences. These studies, which maintain the cartilage's native extracellular matrix, offer valuable insights into the direct effects of this corticosteroid on chondrocyte health and tissue integrity.

Chondrocyte Viability:

Research using explant models from various species has demonstrated that the impact of triamcinolone acetonide on chondrocyte viability can be dose-dependent and varies when compared to other corticosteroids. In a study on canine articular cartilage explants, triamcinolone acetonide did not cause a decrease in cell viability or metabolism when compared to a negative control. researchgate.net Conversely, other corticosteroids like methylprednisolone (B1676475) acetate (B1210297) and betamethasone (B1666872) acetate were found to be severely chondrotoxic in the same study. researchgate.net

A controlled laboratory study using bovine articular cartilage explants exposed to a clinical dose of triamcinolone acetonide for one hour found no significant difference in chondrocyte viability compared to the control group (45.7% vs. 49.8%). nih.govnih.gov However, this was in contrast to methylprednisolone, which significantly decreased mean cell viability to 35.5%. nih.govnih.gov Further supporting the relative safety of triamcinolone acetonide at certain concentrations, a study on canine chondrocytes showed that it reduced cell viability in a concentration-dependent manner. researchgate.netnih.gov Another study on human chondrocytes from osteoarthritis patients also reported that triamcinolone acetonide decreased chondrocyte viability in a dose-dependent fashion. europeanreview.org

In equine fibrocartilage explants, triamcinolone acetonide at a concentration of 6 mg/mL significantly reduced metabolic activity and increased the percentage of dead cells in navicular fibrocartilage explants at both 6 and 24 hours. avma.org However, it had a less toxic effect on deep digital flexor tendon fibrocartilage explants compared to methylprednisolone acetate. avma.org

Interactive Data Table: Chondrocyte Viability in Articular Cartilage Explants Exposed to Triamcinolone Acetonide

| Species | Model | Treatment | Outcome on Viability | Citation |

| Bovine | Articular Cartilage Explants | Triamcinolone Acetonide (single 1-hour exposure) | No significant difference compared to control. | nih.govnih.gov |

| Canine | Articular Cartilage Explants | Triamcinolone Acetonide | No decrease in cell viability or metabolism compared to negative control. | researchgate.net |

| Canine | Normal and Osteoarthritic Chondrocytes | Triamcinolone Acetonide | Reduced chondrocyte viability in a concentration-dependent manner. | researchgate.netnih.gov |

| Human | Osteoarthritic Chondrocytes | Triamcinolone Acetonide | Decreased chondrocyte viability in a dose-dependent manner. | europeanreview.org |

| Equine | Navicular Fibrocartilage Explants | Triamcinolone Acetonide (6 mg/mL) | Significantly reduced metabolic activity and increased cell death. | avma.org |

Mechanical Properties:

While triamcinolone acetonide may have a less detrimental effect on cell viability compared to some other corticosteroids, its impact on the mechanical properties of articular cartilage is significant. The aforementioned study on bovine articular cartilage explants revealed that a single one-hour exposure to triamcinolone acetonide resulted in a significant decrease in the mechanical properties of the tissue 24 hours later. nih.govnih.gov

Specifically, there were significant reductions in the aggregate modulus (257.0 kPa for triamcinolone acetonide vs. 646.3 kPa for control) and the shear modulus (157.4 kPa for triamcinolone acetonide vs. 370.1 kPa for control). nih.govnih.gov The ultimate tensile strength was also significantly lower in the triamcinolone acetonide-treated explants compared to the control group (6.065 MPa vs. 9.650 MPa). nih.govnih.gov These findings indicate a potential global decrease in the mechanical integrity of cartilage after a single exposure. nih.gov

In inflammatory conditions, triamcinolone acetonide has been shown to have a protective effect on cartilage mechanics. In a study using bovine cartilage explants challenged with interleukin-1β, triamcinolone acetonide treatment helped to maintain the mechanical properties of the cartilage by reducing the loss of nascent glycosaminoglycans. researchgate.net

Interactive Data Table: Mechanical Properties of Bovine Articular Cartilage Explants 24 Hours After a 1-Hour Exposure to Triamcinolone Acetonide

| Mechanical Property | Control Group | Triamcinolone Acetonide Group | P-value | Citation |

| Aggregate Modulus (kPa) | 646.3 | 257.0 | < .001 | nih.govnih.gov |

| Shear Modulus (kPa) | 370.1 | 157.4 | < .001 | nih.govnih.gov |

| Ultimate Tensile Strength (MPa) | 9.650 | 6.065 | .0403 | nih.govnih.gov |

| Pyridinoline Crosslinking | Not reported | Significantly decreased | .027 | nih.govnih.gov |

Gene Expression and Biochemical Changes:

Studies on canine chondrocytes have shown that triamcinolone acetonide can alter the expression of genes involved in extracellular matrix turnover. In normal canine chondrocytes, it induced the down-regulation of Aggrecan (ACAN) and the up-regulation of ADAMTS5, a key enzyme in cartilage degradation. researchgate.netnih.gov In osteoarthritic canine chondrocytes, triamcinolone acetonide up-regulated the expression of ADAMTS5, as well as several matrix metalloproteinases (MMP2, MMP3, and MMP13) and ACAN. researchgate.netnih.gov

In human chondrocytes derived from patients with osteoarthritis, treatment with triamcinolone acetonide led to a significant increase in the expression of genes associated with cell death and stress, including P21, GDF15, and cFos. europeanreview.org This was accompanied by an increase in oxidative stress, as indicated by a higher ratio of oxidized glutathione (B108866) to total glutathione. europeanreview.org

In an equine model of recurrent joint inflammation, a single dose of triamcinolone acetonide was shown to have a potentially detrimental short-lived effect, illustrated by increased synovial glycosaminoglycan and prostaglandin (B15479496) E2 levels after the first induction of inflammation. uu.nl

Preclinical Pharmacological and Pharmacodynamic Investigations

In Vitro Experimental Models

Cell Culture Studies for Cytotoxicity and Inflammatory Responses

Triamcinolone (B434) acetonide's effects on various cell types have been extensively studied in vitro to understand its mechanisms of action, including its cytotoxic and anti-inflammatory properties.

Cytotoxicity:

Studies on human retinal pigment epithelial (RPE) cells have demonstrated that triamcinolone acetonide can induce cytotoxicity in a dose-dependent manner. arvojournals.orgnih.gov Concentrations ranging from 0.025 mg/mL to 0.4 mg/mL led to a significant reduction in RPE cell proliferation. arvojournals.org At a concentration of 0.3 mg/mL, triamcinolone acetonide was found to inhibit the cell cycle by decreasing the percentage of cells in the S phase. arvojournals.org Morphological changes observed under a light microscope included irregular cell shape, cellular vacuoles, and the presence of debris. arvojournals.org Transmission electron microscopy revealed chromatin maldistribution and cytoplasmic cavitation, with some cells showing signs of necrosis. arvojournals.org Another study confirmed that triamcinolone acetonide concentrations from 100 to 800 µg/mL caused a significant reduction of retinal cells, mediated by oxidative stress and various caspases. aosonline.org

The commercial vehicle containing preservatives, such as benzyl (B1604629) alcohol, has also been investigated for its potential toxicity. nih.govaosonline.org While the vehicle itself can cause cell loss at high concentrations, the combination of triamcinolone acetonide and the vehicle in trade formulations appears to have a potentiated inhibitory or toxic effect. nih.gov However, some research has indicated that benzyl alcohol at clinically relevant concentrations did not significantly reduce retinal cell viability. aosonline.org

Investigations on human trabecular meshwork (HTM) cells showed a loss of cell viability at concentrations of 125, 250, 500, and 1000 μg/mL of the commercial triamcinolone acetonide solution. nih.gov Solubilizing the triamcinolone acetonide crystals in dimethyl sulfoxide (B87167) (DMSO) resulted in less cytotoxicity compared to the commercial suspension. nih.gov Similarly, studies on human lens epithelial (HLE B-3) cells revealed that triamcinolone acetonide at a clinical dose of 1,000 µg/mL, in both its commercial and solubilized forms, decreased cell viability through an apoptotic pathway, as indicated by increased caspase-3/7 activity. wustl.edu

In the context of scar tissue, triamcinolone acetonide has been shown to dose-dependently suppress the proliferation, invasion, and migration of human hypertrophic scar fibroblasts (hHSFs). nih.gov

Inflammatory Responses:

Triamcinolone acetonide demonstrates significant anti-inflammatory effects in various cell culture models. In studies using adult human lung fibroblasts, triamcinolone acetonide at concentrations of 10⁻⁸ M and 10⁻⁷ M decreased the secretion of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). karger.com It also reduced the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and, in the presence of Transforming Growth Factor-beta 1 (TGF-β1), decreased the expression of Intercellular Adhesion Molecule-1 (ICAM-1). karger.com

In a separate study on cells derived from lateral epicondylitis tissue, triamcinolone acetonide significantly decreased the production of IL-6 and IL-8 at various time points. researchgate.netresearchgate.net It also led to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) at a concentration of 100 μM. researchgate.netresearchgate.net Furthermore, in vitro studies with Schwann cells showed that triamcinolone acetonide reduced the expression of Toll-like receptor 4 (TLR4), a key receptor in inflammatory signaling. nih.gov

In human corneal epithelial cells activated with tumor necrosis factor-alpha (TNF-α), triamcinolone acetonide-loaded nanoparticles significantly reduced the secretion of IL-6, demonstrating potent anti-inflammatory activity. tandfonline.com

Interactive Data Table: In Vitro Effects of Triamcinolone Acetonide

| Cell Type | Outcome Measured | Triamcinolone Acetonide Concentration | Result | Citation |

| Human Retinal Pigment Epithelial (RPE) Cells | Cell Proliferation | 0.025 - 0.4 mg/mL | Dose-dependent reduction | arvojournals.org |

| Human Retinal Pigment Epithelial (RPE) Cells | Cell Cycle | 0.3 mg/mL | Decrease in S phase cells | arvojournals.org |

| Human Retinal Pigment Epithelial (RPE) Cells | Cell Viability | 100 - 800 µg/mL | Significant reduction | aosonline.org |

| Human Trabecular Meshwork (HTM) Cells | Cell Viability | 125 - 1000 µg/mL | Loss of viability | nih.gov |

| Human Lens Epithelial (HLE B-3) Cells | Cell Viability, Apoptosis | 1000 µg/mL | Decreased viability, increased caspase-3/7 activity | wustl.edu |

| Human Hypertrophic Scar Fibroblasts (hHSFs) | Proliferation, Invasion, Migration | Dose-dependent | Suppression | nih.gov |

| Adult Human Lung Fibroblasts | IL-6 and IL-8 Secretion | 10⁻⁸ M and 10⁻⁷ M | Decreased secretion | karger.com |

| Lateral Epicondylitis-derived Cells | IL-6 and IL-8 Production | 1, 10, and 100 µM | Significant decrease | researchgate.netresearchgate.net |

| Lateral Epicondylitis-derived Cells | IL-10 Production | 100 µM | Significant increase | researchgate.netresearchgate.net |

| Schwann Cells | Toll-like Receptor 4 (TLR4) Expression | Not specified | Reduced expression | nih.gov |

| Human Corneal Epithelial Cells (TNF-α activated) | IL-6 Secretion | Not specified | Significant reduction | tandfonline.com |

Organotypic Explant Models for Tissue-Level Effects

Organotypic explant models provide a valuable platform for studying the effects of triamcinolone acetonide on intact tissues, bridging the gap between cell culture and in vivo studies.

In a mouse retinal explant model, the toxicity of intravitreally injected triamcinolone acetonide was assessed. arvojournals.orgarvojournals.org Two-photon microscopy revealed marked, though spatially restricted, damage to the inner retina after treatment. arvojournals.org These damaged areas contained a high percentage of cells that took up sulforhodamine 101, indicating compromised cell membranes. arvojournals.orgarvojournals.org

An organoid fusion model, designed to mimic morphogenetic processes, was used to evaluate the effects of various chemicals, including triamcinolone. oup.com In this model, triamcinolone was found to reduce the migration of human primary epithelial keratinocytes at 48 hours. oup.com

In an equine synovial explant model stimulated with inflammatory cytokines, the concurrent and delayed administration of triamcinolone acetonide with mepivacaine (B158355) hydrochloride was investigated. auburn.edu The study found no significant differences in markers of cytotoxicity (lactate dehydrogenase), inflammation (prostaglandin E2), or matrix degradation (matrix metalloproteinase-13 and glycosaminoglycan) between the concurrent and delayed treatment groups. auburn.edu This suggests that, in this particular model, delaying the administration of the corticosteroid after the local anesthetic did not offer any additional benefit in mitigating inflammation or tissue degradation. auburn.edu

In Vivo Animal Models

Assessment of Anti-Inflammatory Potency in Animal Models of Inflammation

The anti-inflammatory properties of triamcinolone acetonide have been demonstrated in various animal models of inflammation.

In a murine model of arachidonic acid-induced ear edema, topically applied triamcinolone acetonide formulated in ultradeformable vesicles (Transfersomes®) showed potent anti-inflammatory effects. sopharcos.com A low dose of 0.2 µg/cm² was able to suppress 75% of the edema for at least 48 hours, a significantly greater effect than that observed with a conventional formulation which required a tenfold higher dose. sopharcos.com

In a murine cartilage defect model, intra-articular injection of triamcinolone acetonide significantly reduced synovial inflammation compared to saline-injected controls. nih.gov This effect was observed at day 10 post-surgery, regardless of whether the injection was administered on day 1 or day 7. nih.gov

A rabbit model of uveitis induced by lipopolysaccharide was used to compare the anti-inflammatory effects of triamcinolone acetonide delivered via different routes. researchgate.net Polymeric nanoparticles of triamcinolone acetonide showed a higher anti-inflammatory effect compared to microparticles of both prednisolone (B192156) acetate (B1210297) and triamcinolone acetonide. researchgate.net The nanoparticle formulation was as effective as a subconjunctival injection in inhibiting inflammation and the release of inflammatory mediators like protein, nitric oxide, and prostaglandin (B15479496) E2 in the aqueous humor. researchgate.net

In a rat model of experimental autoimmune neuritis, a single intrathecal injection of triamcinolone acetonide dose-dependently ameliorated the clinical signs of the disease. nih.gov This was accompanied by a reduction in inflammatory infiltrates, including T cells and macrophages, and demyelination in the sciatic nerve. nih.gov

Furthermore, in a rat model of osteoarthritis, intra-articular injections of triamcinolone acetonide were found to potently induce a specific type of macrophage (CD163+ and FRβ+) with anti-inflammatory characteristics, such as enhanced IL-10 expression. eur.nlresearchgate.net

Studies in Ocular Disease Models (e.g., Uveitis, Proliferative Vitreoretinopathy, Retinal Neovascularization)

Triamcinolone acetonide has been extensively evaluated in animal models of various ocular diseases.

Uveitis:

In a rabbit model of chronic uveitis induced by Mycobacterium tuberculosis antigen, a single intravitreal injection of 2 mg of triamcinolone acetonide significantly reduced inflammation in both the anterior chamber and the vitreous over a 10-week study period. iris-pharma.com A porcine model of acute posterior uveitis induced by lipopolysaccharide also demonstrated the efficacy of triamcinolone acetonide. arvojournals.org Suprachoroidal injections of both 0.2 mg and 2.0 mg of triamcinolone acetonide were as effective as a 2.0 mg intravitreal injection in reducing inflammation. arvojournals.orgnih.gov Notably, the lower dose of 0.2 mg was effective when delivered to the suprachoroidal space but not when injected intravitreally. arvojournals.org A rat model of experimental autoimmune uveitis showed that a supramolecular hydrogel of triamcinolone acetonide could inhibit ocular inflammation, although with a decreased efficacy compared to a commercial suspension. rsc.org

Proliferative Vitreoretinopathy (PVR):

In a refined rabbit model of PVR, where fibroblasts are injected over the retinal surface, a 2 mg intravitreal dose of triamcinolone acetonide reduced the incidence of retinal detachment from 90% to 56%. nih.govspringermedizin.de This effect was less pronounced than in older models with an intact vitreous. springermedizin.de The same study noted that higher doses did not provide additional benefit in reducing retinal detachment but did significantly inhibit neovascularization. nih.gov Another study in a rabbit PVR model found that concurrent intravitreal injection of triamcinolone acetonide with fibroblasts reduced retinal detachment from 93% to 75% after 28 days. springermedizin.de

Retinal Neovascularization:

In a mouse model of retinopathy of prematurity (ROP), intravitreal triamcinolone acetonide was shown to inhibit retinal neovascularization. arvojournals.org Treated eyes had a significantly lower number of neovascular nuclei extending into the vitreous compared to control eyes (5.3 ± 2.4 vs. 18.1 ± 13.2). arvojournals.org The retinal vessels in treated eyes were also less tortuous and engorged. arvojournals.org Another study using the ROP mouse model confirmed that triamcinolone acetonide suppresses endothelial cell proliferation, with no significant difference in efficacy between 20 µg and 40 µg doses. nih.gov

In a rat model of oxygen-induced retinopathy, intravitreal triamcinolone acetonide dose-dependently reduced neovascularization and retinal vascularization, which was associated with a reduction in insulin-like growth factor-1 receptor phosphorylation. nih.gov A rabbit model of sustained retinal neovascularization induced by DL-alpha-aminoadipic acid showed that triamcinolone acetonide partially suppressed vascular leak, but had minimal effect on the regression of pathological vasculature. arvojournals.org In a mouse model of laser-induced choroidal neovascularization, intravitreal triamcinolone acetonide restored the reduced b-wave of the electroretinogram and decreased the mean area of neovascularization, an effect linked to the improvement of tissue hypoxia. researchgate.net

Interactive Data Table: Triamcinolone Acetonide in Animal Models of Ocular Disease

| Disease Model | Animal Model | Key Finding | Citation |

| Chronic Uveitis | Rabbit | 2 mg intravitreal injection significantly reduced inflammation. | iris-pharma.com |

| Acute Posterior Uveitis | Porcine | Suprachoroidal injection was as effective as intravitreal injection in reducing inflammation. | arvojournals.orgnih.gov |

| Proliferative Vitreoretinopathy | Rabbit | 2 mg intravitreal injection reduced retinal detachment incidence from 90% to 56%. | nih.govspringermedizin.de |

| Retinopathy of Prematurity | Mouse | Significantly decreased neovascular nuclei and improved vessel morphology. | arvojournals.org |

| Oxygen-Induced Retinopathy | Rat | Dose-dependently reduced neovascularization and retinal vascularization. | nih.gov |

| Sustained Retinal Neovascularization | Rabbit | Partially suppressed vascular leak but had minimal effect on vessel regression. | arvojournals.org |

| Laser-Induced Choroidal Neovascularization | Mouse | Suppressed neovascularization through improvement of tissue hypoxia. | researchgate.net |

Scar Formation Models in Rodents

The efficacy of triamcinolone acetonide in reducing scar formation has been investigated in rodent models.

In a study using BALB/c mice with full-thickness skin wounds, injections of triamcinolone acetonide into the wound on days 15, 30, and 45 post-operation led to a significant, dose-dependent reduction in the scar area. nih.govcellmolbiol.org Histopathological analysis using H&E staining showed improved skin structure in the treated groups. cellmolbiol.org At the molecular level, both the protein and mRNA expression of scar biomarkers, including Collagen Type I (COL1), Collagen Type III (COL3), and alpha-smooth muscle actin (α-SMA), were reduced in a dose-dependent manner in the scar tissue of mice treated with triamcinolone acetonide. nih.govcellmolbiol.org These findings indicate that triamcinolone acetonide suppresses scar formation both phenotypically and mechanistically. nih.gov Another study using a nude mouse model also demonstrated that triamcinolone acetonide suppresses keloid formation by enhancing apoptosis. mdpi.com

Reproductive Toxicology Studies in Mammalian Species

Studies in various mammalian species have demonstrated that triamcinolone acetonide, like other potent corticosteroids, exhibits teratogenic effects when administered during pregnancy. fda.govmedsafe.govt.nz These effects are dose-dependent and vary across species. fda.govnps.org.au

In rats and rabbits, dose-related teratogenic effects observed after subcutaneous, intramuscular, or inhalation administration included cleft palate, internal hydrocephaly, and axial skeletal defects at doses of 20 μg/kg/day or higher. medsafe.govt.nznps.org.au A study in pregnant rats identified day 13 of gestation as the most sensitive period for the induction of cleft palate by triamcinolone acetonide. nih.gov In this study, the ED50 for inducing cleft palate was 1.1 mg/kg. nih.gov Other developmental issues noted in rats included umbilical hernias, increased fetal resorptions, and fetal death. nps.org.aunih.gov

Monkeys have also been shown to be susceptible to the teratogenic effects of triamcinolone acetonide. fda.gov In rhesus macaques treated with 2.5 mg/kg between gestational days 20 and 50, a high rate of fetal loss (71%) was observed, with recovered fetuses showing encephalocele or meningocele. nih.gov Lower doses in monkeys resulted in minor cranial skeletal abnormalities. nih.gov In another study, teratogenic effects in monkeys, predominantly CNS and/or cranial malformations, were seen at doses of 500 μg/kg/day or higher. medsafe.govt.nznps.org.au

Regarding fertility, oral administration of triamcinolone acetonide at doses up to 15.0 microgram/kg/day did not adversely affect fertility in male or female rats. nps.org.au However, developmental toxicity, including increased fetal resorptions and stillbirths, as well as decreased pup body weight and survival, was observed at oral doses of 5.0 microgram/kg/day and higher. nps.org.au Dystocia and prolonged delivery were also noted at doses of 8.0 microgram/kg/day and above. nps.org.au

Table 1: Summary of Reproductive Toxicology Findings for Triamcinolone Acetonide in Mammalian Species

| Species | Route of Administration | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | Intramuscular | Cleft palate (ED50: 1.1 mg/kg on day 13), umbilical hernias, fetal resorption, fetal death. nih.gov | nih.gov |

| Rat | Oral | No effect on fertility up to 15.0 µg/kg/day. Developmental toxicity (fetal resorption, stillbirths, decreased pup weight) at ≥ 5.0 µg/kg/day. nps.org.au | nps.org.au |

| Rat & Rabbit | Subcutaneous, Intramuscular, Inhalation | Cleft palate, internal hydrocephaly, axial skeletal defects at ≥ 20 µg/kg/day. medsafe.govt.nznps.org.au | medsafe.govt.nznps.org.au |

| Rhesus Monkey | N/A | 71% fetal loss at 2.5 mg/kg. Encephalocele or meningocele in recovered fetuses. Minor cranial skeletal abnormalities at lower doses. nih.gov | nih.gov |

| Monkey | N/A | Predominantly CNS and/or cranial malformations at ≥ 500 µg/kg/day. medsafe.govt.nznps.org.au | medsafe.govt.nznps.org.au |

Pharmacokinetic and Biodistribution Studies in Animal Systems

Vitreous Humor Clearance and Systemic Absorption in Animal Models

Pharmacokinetic studies following intravitreal administration of triamcinolone acetonide in animal models, primarily rabbits, have demonstrated its clearance from the vitreous humor. fda.gov The half-life of triamcinolone acetonide in the rabbit vitreous has been shown to be dose-dependent. researchgate.neteyeco.com.au For a 4 mg intravitreal injection, the half-life was reported to be approximately 23 to 24 days. researchgate.neteyeco.com.au When the dose was increased to 8 mg or 16 mg, the half-life extended to 34 days and 39 days, respectively. researchgate.neteyeco.com.au

Following intravitreal injection in rabbits, high concentrations of triamcinolone acetonide are found in the vitreous humor and retina. fda.gov Systemic absorption following intravitreal administration appears to be low. fda.gov In one study with New Zealand White rabbits, systemic exposure to triamcinolone acetonide following intravitreal injection was minimal, at 0.004% or less of the peak vitreous concentrations. fda.gov Another study in rabbits that received a 4 mg intravitreal injection found that plasma levels of the drug peaked at 4.22 ng/mL on day one and were undetectable by day 63. arvojournals.org Similarly, in a study with horses receiving up to 40 mg of intravitreal triamcinolone acetonide, the drug was not detected in plasma samples. nih.gov

The clearance of substances from the vitreous is influenced by various factors. For large, slowly diffusing materials like triamcinolone acetonide, clearance can be affected by intraocular pressure. researchgate.net

Table 2: Vitreous Humor Half-Life of Triamcinolone Acetonide in Rabbits

| Dose | Vitreous Half-Life (days) | Reference(s) |

|---|---|---|

| 4 mg | 23 - 24 | researchgate.neteyeco.com.au |

| 8 mg | 34 | researchgate.net |

| 16 mg | 39 | eyeco.com.au |

Tissue-Specific Distribution (e.g., Choroid, Retina, RPE)

The distribution of triamcinolone acetonide to specific ocular tissues is highly dependent on the route of administration.

Following intravitreal injection in rabbits, triamcinolone acetonide distributes to various ocular tissues. One study reported mean residence times of 27.7 days in the vitreous humor, 35.8 days in the crystalline lens, and 20.0 days in the aqueous humor. nih.gov After intravitreal injection, the drug has been detected in the retina/choroid for up to 56 days. nih.gov

Suprachoroidal injection offers a more targeted delivery to the posterior segment of the eye. researchgate.net In rabbit models, suprachoroidal administration of a 4 mg triamcinolone acetonide suspension resulted in high and sustained levels in the sclera, choroid, and retina, with limited exposure to the anterior segment. arvojournals.orgnih.gov One study found that 30 minutes after suprachoroidal injection, 82.5% of the recovered drug was in the choroid and 17.5% in the sclera, with no detectable levels in the retina or vitreous at that early time point. arvojournals.org Over a 120-day period, the distribution shifted, with the majority of the drug remaining in the choroid (70.3%), followed by the sclera (18.5%), retina (6.0%), and vitreous (4.7%). arvojournals.org This route of administration leads to significantly higher exposure in the retinal pigment epithelium-choroid-sclera (approximately 12-fold higher) and comparable exposure in the retina when compared to intravitreal injection. nih.gov Conversely, suprachoroidal delivery results in substantially lower exposure to the lens, iris-ciliary body, and vitreous humor. nih.gov

Following subconjunctival injection in rats, the distribution to posterior ocular tissues follows the order of choroid-RPE ≥ sclera > retina > vitreous. nih.gov The lipophilic nature of triamcinolone acetonide contributes to its preferential accumulation in the choroid-RPE due to melanin (B1238610) binding. nih.gov

Table 3: Ocular Tissue Distribution of Triamcinolone Acetonide in Rabbits After Suprachoroidal Injection (4 mg)

| Time Point | Choroid (%) | Sclera (%) | Retina (%) | Vitreous (%) | Reference(s) |

|---|---|---|---|---|---|

| 30 minutes | 82.5 | 17.5 | 0 | 0 | arvojournals.org |

| 120 days | 70.3 | 18.5 | 6.0 | 4.7 | arvojournals.org |

Advanced Drug Delivery System Research

Nanocarrier-Based Delivery Strategies

Nanocarriers offer a promising approach to enhance the bioavailability, target specificity, and sustained release of triamcinolone (B434) acetonide. These systems facilitate improved drug penetration across biological barriers and can reduce the frequency of administration.

Lipid Nanocarriers (e.g., Nanostructured Lipid Carriers, Liposomes, Lipid Nanocapsules)

Lipid nanocarriers are increasingly explored for TA delivery due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic molecules.

Nanostructured Lipid Carriers (NLCs): NLCs are second-generation lipid nanoparticles designed to overcome the limitations of solid lipid nanoparticles (SLNs), such as low drug entrapment efficiency and aggregation risks mdpi.com. TA-loaded NLCs have been developed for various applications, including buccal and ocular delivery. For instance, research has shown that TA-loaded NLCs, composed of solid lipids (e.g., spermaceti, glyceryl monostearate) and liquid lipids (e.g., soybean oil, Capmul MCM C8), can achieve high encapsulation efficiencies (typically >80%) and sustained drug release mdpi.cominnovareacademics.inmdpi.com. Studies indicate that NLCs with particle sizes around 100-200 nm can provide sustained TA release over 24 hours and enhance transcorneal permeation mdpi.commdpi.comnih.gov. In buccal delivery, TA-loaded NLCs in mucoadhesive films demonstrated superior drug release and permeation compared to pastes and emulsion-loaded films mdpi.com.

Table 1: Characteristics of Triamcinolone Acetonide-Loaded Nanostructured Lipid Carriers (NLCs) in Research

| Lipid Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Release Profile | Application | Reference |

|---|---|---|---|---|---|---|

| Spermaceti, Soybean oil, Tween 80 | <200 (~100) mdpi.com | Negative (-5.91 to -20.83) mdpi.com | >80 mdpi.com | Higuchi model, sustained mdpi.com | Buccal mdpi.com | mdpi.com |

| Glyceryl monostearate, Capmul MCM C8, PVA | 286.1 innovareacademics.in | -21.9 innovareacademics.in | 86.19 innovareacademics.in | Sustained up to 8h (88.84% at 8h) innovareacademics.in | General topical innovareacademics.in | innovareacademics.in |

Liposomes: Liposomes are versatile vesicular systems capable of encapsulating both hydrophilic and hydrophobic drugs. For triamcinolone acetonide, liposome (B1194612) formulations have shown significant potential, particularly for ocular delivery to the posterior segment. For example, a topical ophthalmic TA-loaded liposome formulation (TALF) was designed to deliver TA to the posterior segment of the eye via ocular surface instillation. This formulation demonstrated the ability to cross the cornea and deliver TA to the vitreous body and retina, with peak concentrations observed at 12 hours (32.6 ± 10.2 ng/g in vitreous humor and 252.1 ± 90.0 ng/g in retina) mdpi.com. Chitosan-coated liposomes encapsulating TA (TA-CHL) have also been developed, exhibiting high entrapment efficiency (90.66 ± 3.21%) and a sustained release profile. Preclinical studies in a laser-induced retinal edema rat model showed that TA-CHL eye drops provided long-lasting therapeutic effects mdpi.comtandfonline.com. These systems have also shown penetration through the corneal mucosal barrier and drug accumulation in the vitreous body in rat models mdpi.com.

Lipid Nanocapsules (LNCs): LNCs are composed of an oily liquid core surrounded by a polymer layer, offering versatility as drug delivery systems. TA-loaded lipid nanocapsules (TA-LNCs) have been successfully prepared for ophthalmic applications, showing high encapsulation efficiency (>98%) and mean particle sizes typically below 50 nm researchgate.netresearchgate.net. In vitro studies demonstrated that TA-LNCs exhibited high anti-inflammatory activity, effectively reducing interleukin-6 (IL-6) secretion at non-toxic concentrations in human corneal epithelial cells mdpi.comresearchgate.net. In vivo studies in an endotoxin-induced uveitis (EIU) rabbit model revealed significant attenuation of clinical signs of inflammatory response with TA-LNCs researchgate.net. Hybrid LNCs have also been developed to co-load TA in the inner core and a therapeutic monoclonal antibody like bevacizumab on the surface, aiming to improve ocular therapy for conditions involving inflammation and neovascularization sci-hub.se.

Polymer-Based Nanoparticles (e.g., mPEG-PLGA, PLA-Chitosan, PLGA-Chitosan)

Polymer-based nanoparticles offer controlled and sustained release characteristics for triamcinolone acetonide, particularly for targeting specific tissues.

PLGA-Chitosan Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable polymer due to its biocompatibility and ability to provide controlled drug release through hydrolysis tandfonline.com. To enhance drug retention and bioavailability, PLGA nanoparticles encapsulating TA have been surface-modified with chitosan (B1678972). Chitosan is a cationic polymer that can improve mucoadhesion and cellular uptake tandfonline.commdpi.comnih.gov. TA-loaded chitosan-coated PLGA nanoparticles (TA-PLC NPs) have been fabricated using oil-in-water emulsion techniques. These nanoparticles typically exhibit particle diameters ranging from 334 ± 67.95 nm to 386 ± 15.14 nm with good polydispersity indices (0.09-0.15) and positive zeta potential values (+26 to +33 mV), indicating successful chitosan coating mdpi.comnih.govnih.gov.

Table 2: Performance of Triamcinolone Acetonide-Loaded PLGA-Chitosan Nanoparticles in Rabbit Models

| Formulation | Drug Release Control | Pharmacokinetics in Aqueous Humor (Rabbit) | Anti-inflammatory Activity (HCE cells) | Ocular Clarity (%AHT) | Reference |

|---|

Studies have shown that TA-PLC NPs encapsulate 55-57% of TA and display a controlled release profile, reaching a plateau in 27 hours, or even up to 100 hours tandfonline.commdpi.comnih.govnih.govresearchgate.net. In rabbit models, TA-PLC NPs exhibited significantly higher and more sustained concentrations of TA in the aqueous humor compared to free TA, with concentrations maintained for up to 24 hours after administration tandfonline.comnih.govresearchgate.netmdpi.com. These formulations also demonstrated excellent anti-inflammatory activity against human corneal epithelial cells by significantly reducing interleukin-6 secretion tandfonline.comresearchgate.net. Furthermore, in rabbit models, TA-PLC NPs alleviated inflammatory signs and improved aqueous humor transparency, indicating a reduction in anterior chamber fogginess tandfonline.comresearchgate.netresearchgate.net.

Other Polymer-Based Systems: Research also includes polymeric micelles for ocular delivery of TA, prepared from materials like poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) and poly(ethylene glycol)-block-poly(lactic acid) (PEG-b-PLA) tandfonline.com. These micelles are evaluated for particle size, drug loading capacity, and drug release kinetics. Furthermore, sustained-release polymeric matrix films using polyethylene (B3416737) oxide (PEO) have been developed for ocular delivery, showing significantly higher TA levels in the anterior and posterior segments of the eye in albino rabbits compared to TA suspensions mdpi.com.

Nanoemulsions and Nanocapsules

Nanoemulsions and nanocapsules represent additional nanocarrier systems investigated for triamcinolone acetonide delivery.

Nanoemulsions (NEs): NEs are oil-in-water systems that can improve the bioavailability of poorly water-soluble drugs like TA. Customized cationic oil-in-water nanoemulsions loading TA have been developed, exhibiting high positive surface charge to favor corneal penetration and particle sizes below 300 nm mdpi.comnih.gov. These formulations have shown high encapsulation efficiency (around 90%) and stability at 4°C for several months mdpi.comnih.govresearchgate.netlatamjpharm.org. While nanoemulsions typically demonstrate a relatively fast release rate, their reservoir structure can still provide an adequate TA release on the eye surface for topical ophthalmic administration researchgate.netlatamjpharm.org. Research also indicates that these cationic nanoemulsions can ameliorate ocular inflammation in rabbit models and show antiangiogenic activity nih.gov.

Nanocapsules: Triamcinolone acetonide nanocapsules have been prepared by interfacial polymerization, where a polymer coating surrounds oil droplets. Studies focus on the effect of monomer and oil concentration on parameters like size and encapsulation efficiency, as well as in vitro drug release profiles tandfonline.com.

Formulation Development for Sustained and Controlled Release

A key objective in TA drug delivery research is to achieve sustained and controlled release, minimizing administration frequency and maintaining therapeutic concentrations over extended periods.

Polymeric Films and Gels: Besides the nanocarrier systems, various polymeric matrices are being explored. For instance, an episcleral drug film made of biodegradable poly(L-lactide)-co-poly(ε-caprolactone) has been developed to deliver TA in a controlled manner for at least 6 months, showing promise for treating proliferative vitreoretinopathy nih.gov. Thermoreversible gels incorporating TA-loaded PLGA nanoparticles have also been designed to provide sustained VEGF inhibition and drug release for up to 10 days, with no initial burst release researchgate.net. Mucoadhesive buccal gels containing TA-loaded nanostructured lipid carriers have been developed to provide sustained drug release compared to drug suspensions ijper.org.

Niosomes: Niosomes, vesicular delivery systems made of synthetic surfactants and cholesterol, are being investigated as an alternative to liposomes. TA-loaded niosomes have been developed to achieve sustained release over 48 hours and showed potential for topical anti-inflammatory applications. The optimized niosomal formulations were found to be physically and chemically stable, with optimal storage conditions at 4°C wisdomlib.org.

Nanocrystals: Triamcinolone acetonide nanocrystals (TA-NC) are being developed to improve ocular corticosteroid therapy by overcoming poor aqueous solubility. Self-dispersible TA-NC prepared by bead milling and spray-drying showed an average particle size of 257 ± 30 nm and stability for 120 days at 25°C. In vivo studies in an EIU rabbit model demonstrated that TA-NC alleviated inflammatory responses in the anterior chamber and iris mdpi.com.

In situ Gelling Systems: A dual responsive in situ gelling system loaded with TA, utilizing reacted tamarind seed xyloglucan (B1166014) (thermoresponsive) and kappa-carrageenan (ion-sensitive) polymers, demonstrated significantly higher and sustained vitreous humor exposure in rabbits compared to a cyclodextrin-based aqueous suspension mdpi.com.

Alternative Administration Routes in Research Models

Research into advanced delivery systems for triamcinolone acetonide often explores non-invasive or less invasive administration routes to improve patient compliance and reduce complications associated with traditional methods like intravitreal injections.

Topical Ocular Delivery Systems for Posterior Segment Targeting

A significant focus of TA delivery research is on achieving effective drug concentrations in the posterior segment of the eye via topical administration, bypassing the need for intravitreal injections, which carry risks such as infection and retinal detachment mdpi.com.

Liposome-based Eye Drops: Topical liposomes are considered a promising strategy for posterior ocular segment TA delivery. Chitosan-coated liposomes encapsulating TA (TA-CHL) have been formulated as eye drops to deliver the steroid to the posterior segment. These systems have demonstrated high entrapment efficiency, sustained release, excellent physical stability, and no significant toxicity to ocular tissues in preclinical studies mdpi.commdpi.comtandfonline.com. In vivo studies in rabbits confirmed the ability of TA-CHL eye drops to penetrate the corneal mucosal barrier and accumulate in the vitreous body, resulting in long-lasting therapeutic effects in models of retinal edema mdpi.comtandfonline.com. A topical ophthalmic TA-loaded liposome formulation (TALF) also showed successful transport of TA into the vitreous body and retina in rabbits, with peak concentrations at 12 hours after instillation mdpi.com.

Nanostructured Lipid Carriers (NLCs) and Emulsomes: NLCs have also been investigated for topical ocular instillation. In vivo tests in mice with fluorescently labeled NLCs revealed their ability to deliver lipophilic actives to the posterior segment of the eye via both corneal and non-corneal pathways nih.gov. Similarly, TA-loaded emulsomes, a novel lipid-based carrier, have been formulated for non-invasive topical delivery to the posterior segment of the eye. In vivo studies in mice demonstrated strong fluorescence in the inner and outer plexiform layers of the retina after topical instillation, confirming drug delivery to the posterior segment nih.gov.

Polymer Nanoparticles: Topically applied polymeric nanoparticulate systems, such as chitosan-coated PLGA nanoparticles, are being developed for extended drug release to treat posterior segment eye diseases. These systems aim to prolong mucoadhesion and improve the bioavailability of TA in ocular tissues mdpi.comnih.govnih.govmdpi.com. Pharmacokinetic studies in albino rabbits showed that TA-loaded PLGA-chitosan nanoparticles, administered topically, resulted in significantly higher and more sustained TA concentrations in the aqueous humor compared to free TA suspensions tandfonline.comnih.govmdpi.com.

Pulmonary Delivery Systems (e.g., Dry Powder Inhalers)

Pulmonary delivery offers a direct route for TAA to the lungs, making it an attractive option for managing respiratory conditions such as asthma. Dry powder inhalers (DPIs) are a key focus in this area due to their ability to deliver drugs as fine particles directly to the respiratory tract dergipark.org.tr.